molecular formula C10H10Br2OS B14057416 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14057416
M. Wt: 338.06 g/mol
InChI Key: PGLYRJQYPBUPQF-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-bromo-2-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 1 and 3 on the propanone backbone and aromatic ring undergo nucleophilic substitution under specific conditions:

Key Examples:

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 60–80°C to form β-ketoamine derivatives.

  • Thiol Exchange : Treatment with thiols (e.g., ethanethiol) in basic media replaces bromine with thiol groups, yielding thioether-linked products.

Reaction TypeReagents/ConditionsProductYield (%)
Bromine → AmineMethylamine, DMF, 70°C1-(3-Bromo-2-(methylthio)phenyl)-1-(methylamino)propan-2-one78
Bromine → ThiolEthanethiol, K₂CO₃, DCM1-(3-Bromo-2-(methylthio)phenyl)-1-(ethylthio)propan-2-one65

Mechanism : Proceeds via an SN2 pathway for aliphatic bromine substitution, while aromatic bromine substitution requires catalytic Cu(I) to facilitate Ullmann-type coupling.

Oxidation Reactions

The methylthio (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups under controlled conditions:

  • Sulfoxide Formation : Reaction with H₂O₂ (30%) in acetic acid at 0–5°C selectively oxidizes -SMe to -SOCH₃.

  • Sulfone Formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂CH₃.

Kinetic Data :

Oxidizing AgentTemperature (°C)Time (h)Product
H₂O₂/AcOH521-Bromo-1-(3-bromo-2-(methylsulfinyl)phenyl)propan-2-one
m-CPBA/DCM2561-Bromo-1-(3-bromo-2-(methylsulfonyl)phenyl)propan-2-one

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols:

  • NaBH₄ Reduction : Sodium borohydride in methanol reduces the ketone to 1-bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-ol at 0°C.

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol fully reduces the ketone to propane-2-ol derivatives.

Comparative Reactivity :

Reducing AgentProductSteric Hindrance Impact
NaBH₄Alcohol (retains bromine)High (bulky aryl groups slow reaction)
LiAlH₄Alcohol (partial debromination)Moderate

Cross-Coupling Reactions

The brominated aromatic ring participates in palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/water to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (e.g., piperidine) using Xantphos/Pd₂(dba)₃.

Optimized Conditions :

ReactionCatalystLigandYield (%)
SuzukiPd(PPh₃)₄None82
Buchwald-HartwigPd₂(dba)₃Xantphos75

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes elimination reactions:

  • Debromination : Loss of HBr generates α,β-unsaturated ketones.

  • Thiomethyl Migration : Rearrangement forms thioketone intermediates, detectable via GC-MS.

Thermogravimetric Analysis (TGA) :

  • Onset decomposition: 152°C

  • Major mass loss: 30% at 160°C (attributed to HBr elimination).

Biological Interactions

While not a primary focus, limited studies suggest:

  • Enzyme Inhibition : Acts as a Michael acceptor in cysteine protease inhibition (IC₅₀ = 12 µM for cathepsin B) .

  • Metabolic Pathways : Undergoes hepatic glucuronidation in vitro, forming stable conjugates .

Scientific Research Applications

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-(3-bromo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3

InChI Key

PGLYRJQYPBUPQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Br)SC)Br

Origin of Product

United States

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